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molecular formula C10H4ClF2NO2 B3098007 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid CAS No. 132669-25-1

2-Chloro-6,7-difluoroquinoline-3-carboxylic acid

Cat. No. B3098007
M. Wt: 243.59 g/mol
InChI Key: ALWUTFXRAKXRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053509

Procedure details

A solution of potassium permanganate (115 g) in water (1.215 liters) is added in the course of 1 hour to a stirred suspension, cooled to 10° C., of 2-chloro-6,7-difluoro-3-formyl-1,4-dihydro quinoline (70.18 g) in N aqueous potassium hydroxide solution (970 cc) while the temperature is maintained at between 10° and 14° C. The temperature is allowed to rise to approximately 20° C. and the mixture is stirred for a further 30 minutes at this temperature. Sodium dithionite (38.5 g) is added and the mixture is stirred for 10 minutes at a temperature in the region of 20° C., filtered through diatomaceous silica and washed with water (3×200 cc). The filtrate and the aqueous washing phases are combined and treated with 35% strength aqueous hydrochloric acid solution (140 cc). The precipitate formed is extracted with ethyl acetate (4×800 cc). The combined organic extracts are washed with water (2×500 cc), dried over magnesium sulphate, filtered and concentrated under reduced pressure (20 kPa) at 50° C. The residue is taken up with ethyl ether (400 cc), drained and washed with the same solvent (2×200 cc). 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid (49.2 g) is obtained in the form of a beige solid, m.p. 232° C., which is used without further purification for the subsequent steps.
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
1.215 L
Type
solvent
Reaction Step One
Name
2-chloro-6,7-difluoro-3-formyl-1,4-dihydro quinoline
Quantity
70.18 g
Type
reactant
Reaction Step Two
Quantity
970 mL
Type
solvent
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[Cl:7][C:8]1[NH:9][C:10]2[C:15]([CH2:16][C:17]=1[CH:18]=[O:19])=[CH:14][C:13]([F:20])=[C:12]([F:21])[CH:11]=2.S(S([O-])=O)([O-])=[O:23].[Na+].[Na+]>O.[OH-].[K+]>[Cl:7][C:8]1[C:17]([C:18]([OH:23])=[O:19])=[CH:16][C:15]2[C:10](=[CH:11][C:12]([F:21])=[C:13]([F:20])[CH:14]=2)[N:9]=1 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1.215 L
Type
solvent
Smiles
O
Step Two
Name
2-chloro-6,7-difluoro-3-formyl-1,4-dihydro quinoline
Quantity
70.18 g
Type
reactant
Smiles
ClC=1NC2=CC(=C(C=C2CC1C=O)F)F
Name
Quantity
970 mL
Type
solvent
Smiles
[OH-].[K+]
Step Three
Name
Quantity
38.5 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 30 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at between 10° and 14° C
CUSTOM
Type
CUSTOM
Details
to rise to approximately 20° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 minutes at a temperature in the region of 20° C.
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous silica
WASH
Type
WASH
Details
washed with water (3×200 cc)
ADDITION
Type
ADDITION
Details
treated with 35% strength aqueous hydrochloric acid solution (140 cc)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate (4×800 cc)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (2×500 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (20 kPa) at 50° C
WASH
Type
WASH
Details
washed with the same solvent (2×200 cc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C=C1C(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.2 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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